

Spectroscopic and Synthetic Profile of 1-Indanone-5-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Indanone-5-carboxylic acid

Cat. No.: B1322571

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This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for **1-Indanone-5-carboxylic acid**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characterization and synthesis of this compound.

Spectroscopic Data

The structural elucidation of **1-Indanone-5-carboxylic acid** is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The ^1H and ^{13}C NMR spectra are crucial for confirming the connectivity and chemical environment of each atom.

Table 1: ^1H NMR Spectroscopic Data for **1-Indanone-5-carboxylic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
13.0 - 12.0	br s	1H	-COOH
8.21	d, J = 8.0 Hz	1H	Ar-H
8.15	s	1H	Ar-H
7.65	d, J = 8.0 Hz	1H	Ar-H
3.20	t, J = 6.0 Hz	2H	-CH ₂ -
2.75	t, J = 6.0 Hz	2H	-CH ₂ -

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **1-Indanone-5-carboxylic acid**

Chemical Shift (δ) ppm	Assignment
206.5	C=O (ketone)
167.0	C=O (acid)
154.0	Ar-C
137.5	Ar-C
131.0	Ar-C
130.5	Ar-CH
125.0	Ar-CH
123.5	Ar-CH
36.0	-CH ₂ -
25.5	-CH ₂ -

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1-Indanone-5-carboxylic acid** shows characteristic absorption bands for the carboxylic acid and ketone moieties.

Table 3: FT-IR Spectroscopic Data for **1-Indanone-5-carboxylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid dimer)
1705	Strong	C=O stretch (Ketone)
1680	Strong	C=O stretch (Carboxylic acid)
1600, 1480	Medium	C=C stretch (Aromatic)
1300	Medium	C-O stretch
920	Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for **1-Indanone-5-carboxylic acid**

m/z	Relative Intensity (%)	Assignment
176	100	[M] ⁺ (Molecular Ion)
159	45	[M - OH] ⁺
131	80	[M - COOH] ⁺
103	65	[M - COOH - CO] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the synthetic procedure for **1-Indanone-5-carboxylic acid** and the general methods for acquiring the spectroscopic data.

Synthesis of 1-Indanone-5-carboxylic acid

1-Indanone-5-carboxylic acid can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid.

Reaction Scheme:

Synthesis of **1-Indanone-5-carboxylic acid**.

Procedure:

- To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(4-carboxyphenyl)propanoic acid (1 equivalent).
- Add polyphosphoric acid (PPA) (10-20 equivalents by weight) to the flask.
- Heat the mixture with stirring to 100-140 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Allow the reaction mixture to cool to approximately 80 °C and then pour it onto crushed ice with vigorous stirring.
- The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
- The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure **1-Indanone-5-carboxylic acid**.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Infrared Spectroscopy

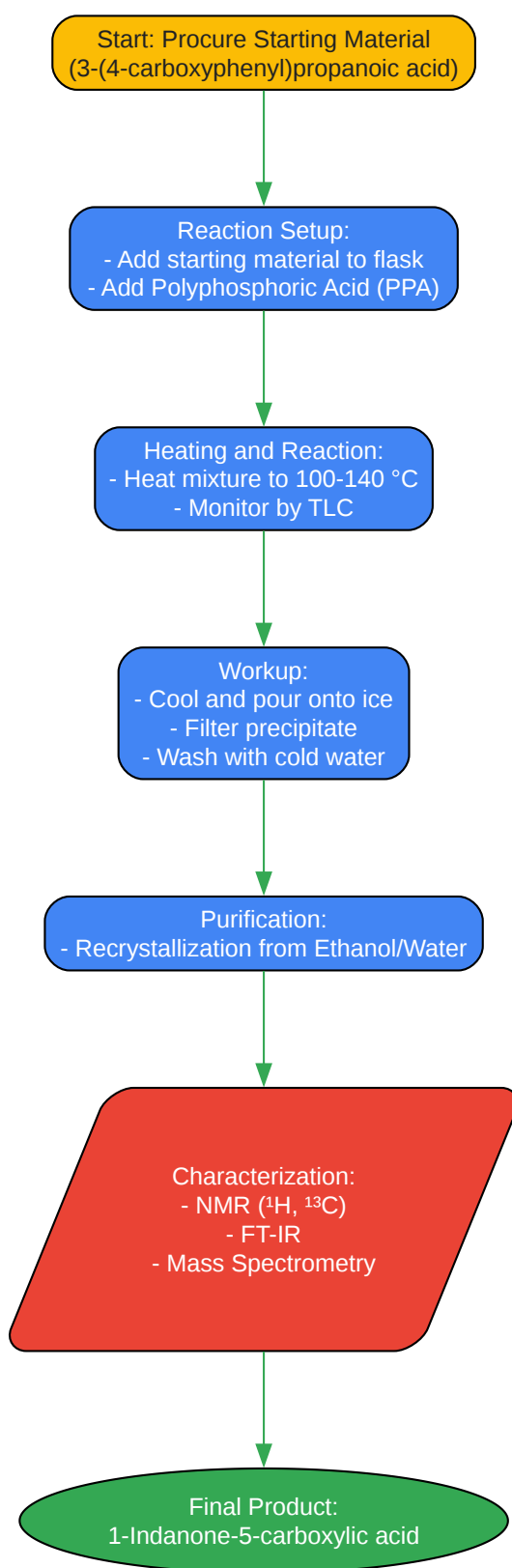
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer using the KBr pellet method. The spectrum was scanned over the range of 4000-400 cm^{-1} .

2.2.3. Mass Spectrometry

The mass spectrum was obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe.

Signaling Pathways and Workflows

While **1-Indanone-5-carboxylic acid** is a valuable building block in medicinal chemistry, specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. However, its derivatives are known to be investigated for various therapeutic targets. The synthesis workflow is a critical logical relationship in the production of this and related compounds.



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Experimental workflow for the synthesis and characterization.

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